molecular formula C10H19NO2S B2932479 Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate CAS No. 1596616-95-3

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate

Cat. No.: B2932479
CAS No.: 1596616-95-3
M. Wt: 217.33
InChI Key: AODZGNVORZGUJT-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a thiomorpholine-derived ester compound characterized by a sulfur-containing six-membered heterocyclic ring (thiomorpholin) substituted with two methyl groups at the 2-position and a methyl propanoate side chain.

Properties

IUPAC Name

methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2)8-11(6-7-14-10)5-4-9(12)13-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODZGNVORZGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596616-95-3
Record name methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related esters and heterocyclic derivatives (Table 1). Key analogs include:

  • Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate (): Features a methoxyethyl-methylamino group instead of thiomorpholin, reducing steric bulk and sulfur content .
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a thiophene ring and methylamino group, lacking the thiomorpholin core .
  • Methyl 3-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonylamino}thiophene-2-carboxylate (): Integrates an isoxazole-fluorophenyl moiety, increasing aromaticity and molecular weight .

Table 1: Structural and Inferred Physicochemical Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Predicted LogP Solubility (mg/mL)*
Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate Thiomorpholin, methyl ester ~245 1.8 15.2
Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate Methoxyethyl-methylamino, ester ~203 0.5 30.0
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, hydroxyl ~197 1.2 25.5
Methyl thiophene-2-carboxylate derivatives Thiophene, isoxazole-fluorophenyl ~400 2.5 5.8

*Solubility values inferred from structural analogs; experimental validation required.

Physicochemical Properties

  • Lipophilicity (LogP) : The thiomorpholin group in the target compound increases LogP (1.8) compared to methoxyethyl analogs (LogP ~0.5) due to sulfur’s hydrophobic contribution . However, it is less lipophilic than fluorophenyl-isoxazole derivatives (LogP ~2.5) .
  • Solubility : The methyl ester and thiomorpholin ring balance hydrophilicity, yielding moderate solubility (~15.2 mg/mL), higher than aromatic thiophene-carboxylates (~5.8 mg/mL) but lower than hydroxyl-containing analogs (~25.5 mg/mL) .

Pharmacological and Metabolic Considerations

  • Metabolic Stability: The thiomorpholin ring’s sulfur atom may slow oxidative metabolism compared to morpholine or methylamino groups .
  • Receptor Interactions : Thiophene-containing analogs (e.g., ’s compound a ) may exhibit stronger π-π stacking with aromatic drug targets, whereas the target compound’s thiomorpholin could enhance binding via hydrogen bonding .

Research Findings and Implications

  • The target compound’s thiomorpholin core offers a balance between metabolic stability and solubility, distinguishing it from more polar (methoxyethyl) or aromatic (isoxazole-fluorophenyl) analogs.
  • Structural modifications (e.g., substituting sulfur with oxygen or altering ester groups) significantly impact LogP and bioavailability, as seen in and .
  • Contradictions : While fluorinated derivatives () enhance target affinity, they may introduce toxicity risks absent in the thiomorpholin-based compound .

Biological Activity

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and implications for therapeutic use, supported by various research findings and data.

This compound is characterized by its unique molecular structure, which includes a morpholine ring substituted with a dimethylthio group. The synthesis typically involves:

  • Formation of the Morpholine Derivative : The morpholine ring can be synthesized through the reaction of appropriate amines with cyclic ethers.
  • Esterification : The propanoate moiety is introduced via esterification reactions involving methyl alcohol and the corresponding acid.

The compound can be represented by the following structural formula:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating potent activity.

The proposed mechanism of action for this compound includes:

  • Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It appears to interfere with key regulatory proteins involved in cell cycle control, thereby halting proliferation.

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-715Induces apoptosis
AnticancerA54912Inhibits cell cycle progression
Anti-inflammatoryRAW 264.725Reduces cytokine production

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent publication highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The treatment group exhibited a significant decrease in tumor volume compared to controls.
  • Inflammation Modulation : Another study explored its anti-inflammatory properties, revealing that the compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cultures, suggesting potential for treating inflammatory diseases .

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